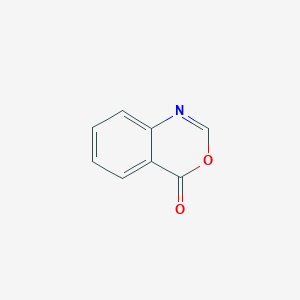

2-(2-(2-Chloroethoxy)ethoxy)acetic acid

Descripción general

Descripción

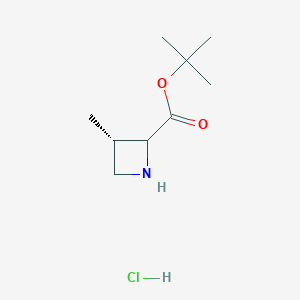

2-(2-(2-Chloroethoxy)ethoxy)acetic acid is a useful research compound. Its molecular formula is C6H11ClO4 and its molecular weight is 182.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis: It can be synthesized by oxidizing 2-(2-chloroethoxy) ethanol with various oxidants like nitric acid, Jones reagent, hydrogen peroxide, and sodium hypochlorite. The preferred oxidant is nitric acid, offering a simple process with lower cost and higher yield, suitable for industrial application (Xiang, 2008).

Pharmaceutical and Biochemical Applications: It has been used in the synthesis of thiol-reactive heterobifunctional reagents, crucial in the coupling of peptides to liposomes, which has implications in immunization and synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Characterization and Derivative Studies: It has been involved in studies for preparing certain acetates and understanding their properties through processes like base catalyzed hydrolysis and acid catalyzed hydrolysis, with characterization using methods like IR, 1HNMR, and elemental analysis (Guo, 2001).

Use as a Chiral Auxiliary Compound: Research indicates its potential as a chiral phosphonic auxiliary, useful in differentiating diastereomeric alcohols and amines (Majewska, 2019).

Metabolic and Toxicological Studies: It has been identified in urine samples, suggesting its formation endogenously from exogenous precursors, which is important in understanding its metabolism and potential toxicity (Kamerling et al., 1977).

Inhibition Efficiencies in Corrosion Studies: Its derivatives have been studied for their role as corrosion inhibitors for metals in acidic media, contributing to the understanding of the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Polymer and Composite Material Research: It is involved in the synthesis of dendritic polymers and its modification enhances compatibility and dispersion in polymer matrices, with applications in high-energy storage (Zhang & Ruckenstein, 1997; Shen et al., 2016).

Safety Evaluation in Food Contact Materials: Its safety has been evaluated when used in food contact materials, particularly in the polymerization of fluoropolymers (Andon et al., 2011).

Biomonitoring and Health Implications: It serves as a biomarker for exposure to certain industrial solvents and has implications in occupational health and safety (B'hymer et al., 2003).

Propiedades

IUPAC Name |

2-[2-(2-chloroethoxy)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWETCQRCCYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)

![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)

![(6S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8089466.png)